molecular formula C10H10N4O B594528 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine CAS No. 1258634-42-2

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Cat. No.: B594528
CAS No.: 1258634-42-2
M. Wt: 202.217
InChI Key: HMHPHTZISQDRLH-UHFFFAOYSA-N
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Description

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol . It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a methoxypyrimidine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine typically involves the reaction of 2-methoxypyrimidine with 4-aminopyridine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group and methoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxypyridine: Similar structure but lacks the pyrimidine ring.

    2-Methoxypyrimidine: Contains the methoxypyrimidine moiety but lacks the pyridine ring.

    4-Pyridinamine: Contains the pyridine ring with an amino group but lacks the methoxypyrimidine moiety.

Uniqueness

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is unique due to the presence of both the methoxypyrimidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(2-methoxypyrimidin-5-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-10-13-4-7(5-14-10)8-6-12-3-2-9(8)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHPHTZISQDRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744704
Record name 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-42-2
Record name 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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